![molecular formula C19H19ClN2O3S2 B2689877 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 932987-60-5](/img/structure/B2689877.png)
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide” is a chemical compound that has been studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The exact process can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by various spectroanalytical data including 1H-NMR, 13C-NMR, and IR . The compound has a molecular weight of 308.83 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various other compounds. The thiazole ring in the compound is a key part of these reactions .Physical And Chemical Properties Analysis
This compound has a melting point of 90-93°C and a density of 1.215. It is soluble in DMSO and ethanol, and it forms a solid off-white substance .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
The synthesized zinc phthalocyanine derivatives, including those with new benzenesulfonamide derivative groups, exhibit significant potential in photodynamic therapy (PDT) for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers, indicating a promising direction for developing effective cancer treatments through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind DNA, induce DNA cleavage, and exhibit genotoxicity, alongside demonstrating anticancer activity. The research emphasizes the role of the sulfonamide derivative in modulating the interaction with DNA and the biological effects, including apoptosis in human tumor cells, thus presenting a pathway for the development of new anticancer drugs (González-Álvarez et al., 2013).
Tautomerism in Crystal Structure Analysis
The study of tautomerism in crystal structures, as exemplified by (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, demonstrates the importance of using dispersion-corrected density functional theory calculations and 13C solid-state NMR for accurate structural determination. This research contributes to the broader field of structural chemistry and the understanding of molecular structures (Li, Bond, Johansson, & van de Streek, 2014).
Antimicrobial and Antiproliferative Agents
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effectiveness as antimicrobial and antiproliferative agents. This research highlights the therapeutic potential of sulfonamide derivatives against various bacterial and cancer cell lines, further supporting their application in medical treatment strategies (Abd El-Gilil, 2019).
UV Protection and Antimicrobial Textile Treatment
The development of thiazole azodyes containing the sulfonamide moiety for textile treatment illustrates a novel application in enhancing the UV protection and antimicrobial properties of cotton fabrics. This approach not only improves the functional attributes of textiles but also introduces potential applications in the development of advanced materials with built-in protective features (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-13-11-17(7-8-18(13)25-2)27(23,24)21-10-9-16-12-26-19(22-16)14-3-5-15(20)6-4-14/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZRIDWJDVJLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide |
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